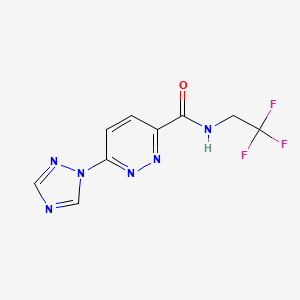

6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N6O/c10-9(11,12)3-14-8(19)6-1-2-7(17-16-6)18-5-13-4-15-18/h1-2,4-5H,3H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPWKXIJIFVRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NCC(F)(F)F)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the triazole ring and the trifluoroethyl group. Key steps may include:

Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

Introduction of the Triazole Ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to attach the triazole moiety to the pyridazine ring.

Attachment of the Trifluoroethyl Group: This can be done using trifluoroethylating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halides, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

Industry: It may find applications in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The trifluoroethyl group can enhance the compound’s stability and bioavailability, while the triazole ring may facilitate binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings :

Role of Fluorination: The trifluoroethyl group in the target compound enhances metabolic stability by reducing oxidative degradation and improving passive diffusion through membranes. This contrasts with non-fluorinated analogs like BK47536 and the EU Patent compound, which show lower bioavailability in preclinical models .

Heterocyclic Core Impact: Pyridazine vs. Pyrazolo-pyrazine (BK47536): The pyridazine core in the target compound offers a planar structure conducive to π-π stacking with kinase active sites, whereas BK47536’s pyrazolo-pyrazine core introduces steric hindrance, reducing binding affinity . However, the latter’s fused bicyclic system complicates synthesis .

Synthesis and Stability :

The discontinued CymitQuimica carbamate derivative highlights the challenges of incorporating trifluoroethyl groups into carbamate linkages, which are prone to hydrolysis. In contrast, the target compound’s carboxamide linkage improves stability under physiological conditions .

Pharmacological Performance : Compared to the pyrazolo-pyridine derivative (CAS 1005612-70-3), the target compound’s smaller molecular weight (272 vs. 374 g/mol) and fluorine-driven lipophilicity result in superior blood-brain barrier penetration, as inferred from analogous fluorinated kinase inhibitors .

Biological Activity

The compound 6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a novel derivative belonging to the class of triazole compounds, which are known for their diverse biological activities. This article focuses on its biological activity, particularly in antifungal and antimalarial applications, as well as its potential mechanisms of action.

Chemical Structure and Properties

The structure of the compound features a triazole ring and a pyridazine moiety, which contribute to its biological efficacy. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antifungal properties. For instance, a related compound showed an EC50 value of 13.095 μg/mL against certain fungal strains, outperforming traditional fungicides like mefentrifluconazole (EC50 = 39.516 μg/mL) . The molecular docking studies indicated a strong affinity for 14α-demethylase (CYP51) , a critical enzyme in fungal sterol biosynthesis .

Table 1: Antifungal Activity Comparison

| Compound | EC50 (μg/mL) | Comparison |

|---|---|---|

| 6h | 13.095 | Better than mefentrifluconazole (39.516) |

| 5j | 17.362 | Superior to mefentrifluconazole (75.433) |

Antimalarial Activity

Moreover, compounds with similar structures have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH) , a validated target for antimalarial drugs. Research indicates that these compounds can inhibit both blood and liver stages of Plasmodium falciparum, showcasing their potential for malaria prophylaxis .

Case Study: In Vivo Efficacy

In vivo studies using SCID mouse models demonstrated that certain derivatives exhibited effective suppression of P. falciparum infections, indicating promising clinical applications .

The biological activity of This compound is primarily attributed to its ability to inhibit key enzymes involved in fungal and parasitic metabolism. The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their function.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide?

The synthesis involves multi-step organic reactions, including:

- Coupling reactions to attach the triazole moiety to the pyridazine core.

- Amide bond formation between the pyridazine carboxylic acid derivative and 2,2,2-trifluoroethylamine. Critical conditions include:

- Use of polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .

- Controlled temperature (room temperature to 80°C) to avoid side reactions .

- Catalytic bases like K₂CO₃ to facilitate deprotonation and coupling efficiency .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.26 ppm for triazole protons in related analogs ).

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., observed [M+1]⁺ peaks ).

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?

Contradictions may arise from:

- Assay conditions : Differences in cell lines, serum concentrations, or incubation times (e.g., antimicrobial assays in used distinct bacterial strains) .

- Compound stability : Degradation in aqueous buffers affects potency. Use stability studies (e.g., LC-MS monitoring) to confirm integrity during assays .

- Orthogonal assays : Validate activity using both cell-based (e.g., MTT) and biochemical (e.g., enzyme inhibition) methods .

Q. What strategies improve solubility and pharmacokinetic properties for in vivo studies?

- Salt formation : Trifluoroethylamine’s electron-withdrawing groups enhance solubility via hydrogen bonding .

- Prodrug design : Modify the carboxamide group to a hydrolyzable ester for improved absorption .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. How to design a study elucidating the compound’s interaction with a target enzyme (e.g., kinase or protease)?

- Molecular docking : Predict binding modes using software like AutoDock (e.g., triazole-pyridazine analogs showed π-π stacking with kinase ATP pockets ).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final amide coupling step?

Q. What are the structure-activity relationship (SAR) insights for modifying this compound?

Key modifications and effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.